molecular formula C14H19NO5 B13663028 Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid

Cat. No.: B13663028
M. Wt: 281.30 g/mol
InChI Key: KWISQTDJMMIQCM-UHFFFAOYSA-N
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Description

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid is a chiral β-amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2-hydroxyphenyl substituent at the β-carbon. This compound serves as a critical building block in peptide synthesis and medicinal chemistry, enabling controlled coupling reactions while protecting reactive functional groups. Its structure combines aromatic hydroxylation with stereochemical specificity (R-configuration), which influences its biochemical interactions and synthetic applications .

These analogs are pivotal in synthesizing heterocyclic scaffolds, enzyme inhibitors, and bioactive peptides .

Properties

IUPAC Name

3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISQTDJMMIQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amino Acids

The amino group of the starting β-amino acid is protected using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine under mild conditions. This step typically proceeds in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc₂O, DMAP, THF, 0–25°C, 2–4 h 80–90 Mild conditions preserve stereochemistry

Stereochemical Control

The (R)-configuration is typically introduced by:

  • Using enantiomerically pure starting materials such as (R)-phenylalanine derivatives.
  • Employing chiral catalysts or auxiliaries during key bond-forming steps.
  • Enzymatic resolution or kinetic resolution methods to separate enantiomers if racemic mixtures are formed.

Purification and Characterization

Purification is usually performed by:

  • Column chromatography on silica gel using dichloromethane/methanol mixtures.
  • Recrystallization from ethanol/water or ethyl acetate/hexane mixtures.

Characterization methods include:

  • Nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR)
  • Infrared spectroscopy (IR)
  • High-performance liquid chromatography (HPLC) for purity and enantiomeric excess
  • Mass spectrometry (MS)

Industrial and Large-Scale Synthesis Considerations

Industrial synthesis focuses on scalability, cost-efficiency, and reproducibility. Key features include:

  • Use of automated reactors allowing precise control of temperature, pH, and reaction time.
  • Optimization of solvent systems to maximize yield and minimize waste.
  • Implementation of continuous flow chemistry for better control and throughput.
  • Advanced purification systems such as preparative HPLC or crystallization under controlled conditions.

Comparative Data Table: Example Synthetic Route for this compound

Step No. Reaction Step Reagents/Conditions Yield (%) Remarks
1 Amino group Boc protection Boc₂O, DMAP, THF, 0–25°C, 3 h 85 High selectivity, mild conditions
2 β-Substitution with 2-hydroxyphenyl Michael addition with 2-hydroxyphenyl acrylate, base (e.g., triethylamine), solvent (THF), reflux 70–75 Stereochemistry retained with chiral starting material
3 Purification Silica gel chromatography, DCM/MeOH (95:5) 90 High purity (>98%) achieved

Research Findings and Notes

  • The hydroxyphenyl group is prone to oxidation; therefore, reactions are often conducted under inert atmosphere or with antioxidants to prevent degradation.
  • The Boc protecting group is stable under basic and neutral conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if deprotection is required downstream.
  • Maintaining stereochemical purity is critical; chiral HPLC and optical rotation measurements are routinely employed to confirm enantiomeric excess.
  • Alternative synthetic pathways may involve enzymatic catalysis or biocatalytic methods, though these are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxyphenyl derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyphenyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino and carboxyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid 2-hydroxyphenyl C14H19NO5 281.31 Not explicitly listed Hypothesized for peptide synthesis (by analogy to related compounds)
Boc-(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid 3-hydroxyphenyl C14H19NO5 281.31 500788-89-6 Peptide synthesis; enzyme inhibitor studies
Boc-(R)-3-Amino-3-(4-hydroxyphenyl)propionic acid 4-hydroxyphenyl C14H19NO5 281.31 329013-12-9 Peptide bond formation; antimicrobial agent development
Boc-(R)-3-Amino-3-(2-fluorophenyl)propionic acid 2-fluorophenyl C14H18FNO4 283.30 73495-10-0 Solid-phase synthesis of dihydroquinazolinones
Boc-(R)-3-Amino-3-(2-chlorophenyl)propionic acid 2-chlorophenyl C14H18ClNO4 299.75 500789-07-1 Intermediate in heterocyclic libraries; kinase inhibitor research
Boc-(R)-3-Amino-3-(3-methoxyphenyl)propionic acid 3-methoxyphenyl C15H21NO5 295.33 500788-86-3 Agrochemical and pharmaceutical intermediates
3-Amino-3-(2-nitrophenyl)propionic acid 2-nitrophenyl C9H10N2O4 210.19 5678-48-8 Precursor for nitro-group reduction studies; fluorescent probe synthesis

Key Comparative Findings

Stereochemical Influence
  • The R-configuration in Boc-protected analogs is critical for binding specificity. For example, Boc-(R)-3-amino-3-(4-hydroxyphenyl)propionic acid shows enhanced selectivity in peptide coupling compared to its S-isomer, which may sterically hinder amide bond formation .
Substituent Effects
  • Hydroxyl Position: 2-Hydroxyphenyl: Limited direct data, but analogous 3-(2-hydroxyphenyl)propionic acid derivatives are involved in bacterial biodegradation pathways (e.g., coumarin catabolism) . The ortho-hydroxyl group may enhance hydrogen bonding in target enzymes. 3-Hydroxyphenyl: Exhibits higher solubility in polar solvents due to meta-hydroxylation, facilitating its use in aqueous-phase reactions . 4-Hydroxyphenyl: Para-substitution improves stability in oxidative environments, making it suitable for long-term peptide storage .
  • Electron-Withdrawing Groups (e.g., F, Cl, NO2): 2-Fluoro and 2-Chloro Derivatives: Enhance electrophilicity at the β-carbon, accelerating cyclization reactions in solid-phase syntheses (e.g., dihydroquinazolinone formation) . 2-Nitro Substitutent: Serves as a reducible group for generating amine intermediates in combinatorial chemistry .
  • Methoxy Groups :

    • The 3-methoxy analog demonstrates increased lipophilicity (logP ~1.5), optimizing blood-brain barrier penetration in CNS-targeted drug candidates .

Biological Activity

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid (Boc-DOPA) is a synthetic amino acid derivative that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article delves into its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

Boc-DOPA has the molecular formula C14H19NO5C_{14}H_{19}NO_5 and a molecular weight of approximately 281.308 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to shield the amino group during peptide synthesis. Its structure closely resembles natural amino acids, which may contribute to its biological activity.

Biological Activity

The biological activity of Boc-DOPA is primarily linked to its structural characteristics, particularly its hydroxyl group, which may enhance binding affinity to various receptors involved in neurotransmission. Key areas of interest include:

  • Neurotransmitter Interaction : Preliminary studies suggest that Boc-DOPA may interact with neurotransmitter receptors, potentially influencing synaptic transmission and offering insights into neurological disorders such as Parkinson's disease.
  • Peptide Synthesis : As a building block for peptides, Boc-DOPA plays a crucial role in synthesizing bioactive peptides that are essential for drug development .
  • Bioconjugation : The compound can facilitate the attachment of drugs to biomolecules, enhancing targeted drug delivery systems .

Synthesis

The synthesis of Boc-DOPA typically involves several steps:

  • Protection of the Amino Group : The Boc group is introduced to protect the amino functionality.
  • Formation of the Hydroxyphenyl Propionic Acid Backbone : This step involves the coupling of appropriate precursors to form the core structure.
  • Purification : The final product is purified using techniques such as chromatography.

Applications

Boc-DOPA's unique properties make it valuable in various research fields:

  • Pharmaceutical Development : Its structural similarity to neurotransmitters makes it a candidate for developing drugs targeting neurological disorders.
  • Research in Neuroscience : It serves as a tool for studying receptor interactions and signaling pathways, potentially leading to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have explored the biological activity of Boc-DOPA:

  • Neurotransmitter Precursor Studies : Research indicates that Boc-DOPA can be converted into D-DOPA, which may serve as a precursor for dopamine synthesis. This conversion is significant in understanding therapeutic approaches for neurodegenerative diseases.
  • Peptide Therapeutics : A study highlighted the utility of Boc-DOPA in solid-phase peptide synthesis, demonstrating its effectiveness in creating complex peptides with enhanced stability and bioactivity .
  • Binding Affinity Studies : Investigations into Boc-DOPA's interaction with various receptors have shown promising results regarding its binding affinity and specificity, suggesting potential pharmacological applications .

Comparative Analysis

Below is a comparison table highlighting Boc-DOPA against similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
This compoundC14H19NO5281.308 g/molNeurotransmitter-like properties
3-(2-Hydroxyphenyl)propanoic acidC9H10O3166.17 g/molPrimary metabolite; less complex structure
D-DOPAC9H11NO4183.19 g/molDirect precursor for dopamine synthesis

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